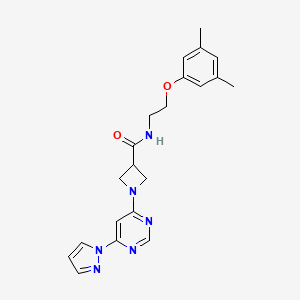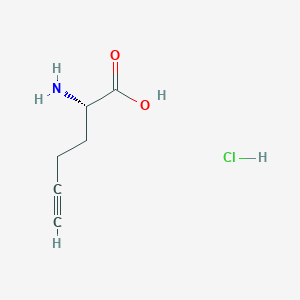![molecular formula C12H13ClFN3OS B2938968 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861238-55-3](/img/structure/B2938968.png)
5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(2-Chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CFETT), also known as 5-Chloro-4-fluoro-1-ethyl-4-ethyl-1,2,4-triazole-3-thiol, is an organosulfur compound with a wide range of applications in scientific research. It is a derivative of triazole, a heterocyclic compound with five membered rings composed of three nitrogen atoms and two carbon atoms. CFETT has been studied extensively due to its unique properties, such as its ability to act as a catalyst and its high affinity for sulfur-containing compounds.
Applications De Recherche Scientifique
Experimental and Theoretical Analysis
Research has highlighted the synthesis and characterization of biologically active 1,2,4-triazole derivatives, showcasing their potential in various applications. For instance, Shukla et al. (2014) synthesized two biologically active derivatives, exploring their crystal structures and intermolecular interactions through X-ray diffraction and thermal techniques. These studies shed light on the compound's potential applications in materials science due to its interesting intermolecular interactions, such as C–H⋯O, C–H⋯SC, and π⋯π interactions, among others (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Antimicrobial Activities
Several studies have focused on synthesizing new 1,2,4-triazole derivatives and evaluating their antimicrobial activities. For example, Bayrak et al. (2009) developed a series of 1,2,4-triazoles starting from isonicotinic acid hydrazide and assessed their antimicrobial activity, indicating the compound's utility in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Pharmacological Studies
Research into the pharmacological activities of sulfur-containing 1,2,4-triazole derivatives has been conducted, highlighting the potential for developing new therapeutic agents. Rao et al. (2014) designed a procedure for synthesizing novel sulfur-containing derivatives and evaluated their antimicrobial activity, demonstrating the compounds' efficacy against selected bacteria and fungi, thus indicating their potential in pharmacological applications (Rao, Prasad, Spoorthy, Rao, & Ravindranath, 2014).
Herbicide Development
A new and efficient synthetic method for the herbicide carfentrazone-ethyl, which employs a compound with a similar structure, has been developed based on the Heck reaction. This method showcases the potential of utilizing such derivatives in the synthesis of agriculturally important chemicals, offering advantages such as atom economy and efficiency (Fan, Yu, Fu, Liu, He, & Zhu, 2015).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Pyraflufen-ethyl , is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development.
Mode of Action
Pyraflufen-ethyl acts as a contact herbicide . It inhibits the activity of Protox , leading to an accumulation of protoporphyrin IX in the plant cells. This accumulation causes a production of reactive oxygen species when exposed to light, leading to cell destruction .
Biochemical Pathways
The inhibition of Protox disrupts the heme and chlorophyll biosynthesis pathways . This disruption leads to a deficiency in these crucial components, affecting various downstream processes such as photosynthesis and respiration, ultimately leading to plant death .
Pharmacokinetics
It’s known that it is rapidly absorbed by the foliage of broadleaf weeds, resulting in necrosis and desiccation .
Result of Action
The molecular and cellular effects of Pyraflufen-ethyl’s action include the destruction of plant cells due to the production of reactive oxygen species . This leads to necrosis and desiccation of the plant tissues, resulting in the death of the plant .
Propriétés
IUPAC Name |
3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-5-4-8(14)6-9(10)13/h4-7H,3H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFUTAJJWLUOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2938890.png)





![2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde](/img/structure/B2938897.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938901.png)
![3-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2938902.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2938903.png)

![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2938908.png)